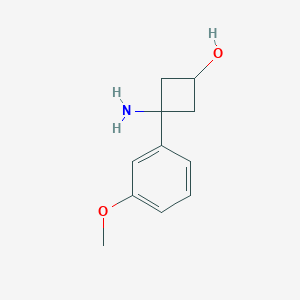

3-Amino-3-(3-methoxyphenyl)cyclobutan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

3-amino-3-(3-methoxyphenyl)cyclobutan-1-ol |

InChI |

InChI=1S/C11H15NO2/c1-14-10-4-2-3-8(5-10)11(12)6-9(13)7-11/h2-5,9,13H,6-7,12H2,1H3 |

InChI Key |

WBBYJQPNMQQGBG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C2(CC(C2)O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Amino 3 3 Methoxyphenyl Cyclobutan 1 Ol

Retrosynthetic Analysis and Strategic Disconnections for the Aminocyclobutanol Core

Retrosynthetic analysis is a foundational technique in organic synthesis that deconstructs a target molecule into simpler, commercially available precursors. numberanalytics.com For the 3-Amino-3-(3-methoxyphenyl)cyclobutan-1-ol core, strategic disconnections are centered on the formation of the strained cyclobutane (B1203170) ring and the installation of the key functional groups: the tertiary amine and the hydroxyl group.

Key retrosynthetic strategies include:

[2+2] Cycloaddition: The most common and powerful method for constructing cyclobutane rings involves the [2+2] cycloaddition of two alkene components. harvard.edubaranlab.org In this context, the target molecule can be disconnected into a ketene (B1206846) acetal (B89532) and an enamine derived from 3-methoxyphenylacetonitrile, or a related disconnection.

Functional Group Interconversion (FGI): The amino and hydroxyl groups can be traced back to other functionalities. For instance, the alcohol can be derived from the reduction of a cyclobutanone (B123998), and the amine can be formed from the reduction of a nitrile or an imine.

Ring Expansion/Contraction: Though less common, strategies involving the ring expansion of a cyclopropane (B1198618) precursor or the contraction of a cyclopentane (B165970) derivative could also be envisioned. harvard.edu

A primary disconnection strategy would involve breaking the C1-C2 and C3-C4 bonds, leading back to a precursor like 3-methoxybenzaldehyde (B106831) and a three-carbon component. Another strategic approach is to disconnect the C-N and C-O bonds first via FGI, simplifying the target to a cyclobutanone intermediate. ox.ac.uk This cyclobutanone is a key synthon, accessible through various cycloaddition reactions. The identification of strategic bonds—those that, when broken, lead to significant simplification without creating new synthetic challenges—is crucial for an efficient synthesis plan. numberanalytics.comnih.gov

Development and Optimization of Novel Synthetic Routes to this compound

The synthesis of substituted aminocyclobutanes is an area of active research, driven by their presence in medicinally relevant compounds. Novel routes focus on efficiency, stereocontrol, and the ability to generate diverse analogues.

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The target molecule possesses two stereocenters (at C1 and C3), meaning it can exist as four possible stereoisomers (two pairs of enantiomers). The control of both relative (diastereo-) and absolute (enantio-) stereochemistry is a significant challenge.

Diastereoselective Synthesis: The relative positioning of the amino and hydroxyl groups (cis or trans) can be controlled during the reduction of a cyclobutanone precursor. The choice of reducing agent and reaction conditions can favor one diastereomer over the other. For example, sterically hindered reducing agents typically approach the carbonyl from the less hindered face, leading to a predictable stereochemical outcome. Michael additions onto cyclobutenes have also been shown to produce substituted cyclobutanes with high diastereoselectivity. researchgate.netepfl.ch

Enantioselective Synthesis: Accessing specific enantiomers requires asymmetric synthesis. This can be achieved through several methods:

Chiral Catalysts: Using chiral Lewis acids or organocatalysts in the key ring-forming [2+2] cycloaddition step can induce enantioselectivity. nih.gov

Chiral Auxiliaries: Attaching a chiral auxiliary to one of the starting materials can direct the stereochemical course of the reaction, after which the auxiliary is removed. nih.gov

Biocatalysis: Enzymes, such as transaminases, can be used for the asymmetric synthesis of chiral amines from prochiral ketones, offering high enantioselectivity under mild conditions. mdpi.comresearchgate.net Similarly, enzymatic resolution of a racemic mixture of the final product or a key intermediate can isolate the desired enantiomer. nih.gov

A streamlined approach might involve a stereoselective electrocatalytic method, which has been shown to be effective for the synthesis of enantiopure amino alcohols through novel bond disconnections, avoiding extensive use of protecting groups. nih.gov

Catalytic Approaches in the Formation of the Cyclobutane Ring System of this compound

Catalysis is central to modern organic synthesis, offering efficient and selective pathways to complex molecules. rsc.org For the formation of the cyclobutane ring, several catalytic strategies are prominent.

Photocatalysis: Visible-light mediated [2+2] photocycloadditions, often using iridium or ruthenium catalysts, are a powerful method for constructing cyclobutane rings under mild conditions. researchgate.netresearchgate.net This approach offers excellent control over the reaction and can be applied to intramolecular and intermolecular cycloadditions.

Transition Metal Catalysis: Transition metals like gold, cobalt, or palladium can catalyze various transformations leading to cyclobutanes. rsc.orgresearchgate.net Gold(I) catalysts, for instance, can promote the ring expansion of alkynyl cyclopropanols. harvard.edu Cobalt-catalyzed enantioselective coupling of alkynes and cyclobutenes provides access to densely functionalized cyclobutanes with high stereocontrol. researchgate.net

Organocatalysis: Chiral organic molecules can catalyze enantioselective [2+2] cycloadditions. For example, cinchona-based squaramide catalysts have been used in Michael additions to cyclobutenes to generate thio-substituted cyclobutanes with high enantioselectivity. researchgate.netrsc.org Proline-catalyzed aldol (B89426) reactions of cyclobutanones can also produce chiral adducts with high stereocontrol. nih.gov

| Catalytic Approach | Key Features | Potential Application to Target Synthesis | Reference |

|---|---|---|---|

| Photocatalysis (e.g., Iridium) | Mild conditions, high functional group tolerance, excellent stereocontrol. | [2+2] cycloaddition of an enamine and a suitable alkene precursor. | researchgate.netresearchgate.net |

| Transition Metal Catalysis (e.g., Cobalt) | High efficiency, pathway-divergent enantioselective coupling. | Coupling of a cyclobutene (B1205218) precursor with an alkyne to build complexity. | researchgate.net |

| Organocatalysis (e.g., Chiral Amine) | Metal-free, environmentally benign, high enantioselectivity. | Asymmetric aldol reaction on a cyclobutanone intermediate. | nih.gov |

Multicomponent Reactions (MCRs) for Diversified this compound Analogues

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are highly valued for their efficiency and atom economy. beilstein-journals.orgnih.gov They are powerful tools for rapidly generating libraries of structurally diverse molecules.

While a direct MCR for this compound is not established, a hypothetical approach could be envisioned. For example, a three-component reaction involving a cyclobutanone, 3-methoxyaniline (or a precursor), and a cyanide source (Strecker-type reaction) could potentially form an aminonitrile intermediate, which could then be elaborated to the target molecule. beilstein-journals.org MCRs are particularly useful for creating analogues by simply varying the starting components, making them ideal for medicinal chemistry programs. beilstein-journals.org Catalyst-free MCRs under green conditions (e.g., using methanol (B129727) or ethylene (B1197577) glycol as a promoting medium) further enhance the attractiveness of this strategy. rsc.org

Green Chemistry Principles and Sustainable Synthetic Approaches Applied to this compound Production

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.commsu.edu Applying these principles to the synthesis of this compound is crucial for developing sustainable manufacturing processes.

The 12 Principles of Green Chemistry can be applied as follows:

Prevention: Designing syntheses to minimize waste is paramount. msu.edu

Atom Economy: MCRs and cycloaddition reactions are inherently atom-economical.

Less Hazardous Chemical Syntheses: Using non-toxic reagents and generating benign byproducts is a key goal. skpharmteco.comwordpress.com

Designing Safer Chemicals: The final product's toxicological profile should be considered.

Safer Solvents and Auxiliaries: Replacing hazardous solvents with greener alternatives like water, ethanol (B145695), or performing reactions under solvent-free conditions.

Design for Energy Efficiency: Utilizing catalytic methods and conducting reactions at ambient temperature and pressure reduces energy consumption. sigmaaldrich.com

Use of Renewable Feedstocks: Sourcing starting materials from renewable biomass where possible.

Reduce Derivatives: Avoiding unnecessary protection/deprotection steps streamlines the synthesis and reduces waste. sigmaaldrich.com Electrocatalytic methods can be particularly effective in this regard. nih.gov

Catalysis: Using catalytic reagents (organocatalysts, biocatalysts, or metal catalysts) is superior to stoichiometric reagents in terms of waste reduction. sigmaaldrich.com

Design for Degradation: Designing the molecule to break down into innocuous products after its use.

Real-time analysis for Pollution Prevention: Implementing in-line process analytical technology (PAT) to monitor and control reactions.

Inherently Safer Chemistry for Accident Prevention: Choosing reagents and conditions that minimize the potential for chemical accidents. sigmaaldrich.com

| Principle | Synthetic Strategy | Benefit | Reference |

|---|---|---|---|

| Catalysis | Employing organocatalysis or photocatalysis for ring formation. | Reduces need for stoichiometric reagents, lowers waste. | nih.govresearchgate.netsigmaaldrich.com |

| Atom Economy | Using [2+2] cycloadditions or Multicomponent Reactions. | Maximizes incorporation of starting materials into the final product. | harvard.edubeilstein-journals.org |

| Reduce Derivatives | Designing a route that avoids protecting groups. | Fewer reaction steps, less waste, improved overall yield. | nih.govsigmaaldrich.com |

| Safer Solvents | Using water or ethanol as a reaction medium. | Reduces environmental impact and improves worker safety. | sigmaaldrich.commsu.edu |

Flow Chemistry Applications in the Synthesis of this compound

Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. nih.gov This technology offers significant advantages over traditional batch processing, particularly for industrial-scale synthesis.

Potential benefits for the synthesis of this compound include:

Enhanced Safety: Hazardous intermediates or highly exothermic reactions can be handled more safely due to the small reaction volumes and superior heat transfer. nih.govresearchgate.net

Improved Control and Reproducibility: Precise control over reaction parameters such as temperature, pressure, and residence time leads to higher consistency and yields.

Scalability: Scaling up a reaction is achieved by running the process for a longer duration or by using multiple reactors in parallel, which is often simpler and more reliable than scaling up batch reactors. nih.gov

Telescoped Reactions: Multiple reaction steps can be performed consecutively in a continuous stream without isolating intermediates, significantly improving process efficiency. mdpi.com This could be applied to a sequence such as cyclobutanone formation followed immediately by stereoselective reduction.

Access to Novel Reaction Conditions: Flow reactors can enable the use of high temperatures and pressures that are unsafe in batch, potentially unlocking new reaction pathways. Photochemical and electrochemical reactions are also particularly well-suited to flow setups, ensuring uniform irradiation or electrode contact. nih.govvapourtec.com

A continuous flow process for this target molecule could involve pumping starting materials through a heated column packed with a heterogeneous catalyst for the ring-forming step, followed by an in-line reduction and purification module. researchgate.net

Advanced Structural Characterization and Elucidation of 3 Amino 3 3 Methoxyphenyl Cyclobutan 1 Ol

Chiroptical Spectroscopy (e.g., ECD, VCD)

For chiral molecules, chiroptical techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful tools for confirming the absolute stereochemistry in solution by comparing experimental spectra with theoretical calculations. No such studies have been published for 3-Amino-3-(3-methoxyphenyl)cyclobutan-1-ol.

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are standard for assessing the purity of a chemical sample. In the context of research, these techniques would also be vital for separating potential stereoisomers (e.g., cis/trans isomers) of this compound. Specific methods, retention times, and conditions for such separations have not been reported.

Computational and Theoretical Investigations of 3 Amino 3 3 Methoxyphenyl Cyclobutan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions of 3-Amino-3-(3-methoxyphenyl)cyclobutan-1-ol

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. researchgate.net Methods like DFT with the B3LYP functional and a 6-311++G(d,p) basis set are commonly used to optimize molecular geometry and calculate various electronic properties. mdpi.com

For this compound, these calculations can determine the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and compute the HOMO-LUMO energy gap. The HOMO-LUMO gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests the molecule is more polarizable and reactive.

Furthermore, global reactivity descriptors can be derived from the energies of these frontier orbitals. Parameters such as chemical hardness (η), softness (S), chemical potential (µ), electronegativity (χ), and the electrophilicity index (ω) provide a quantitative framework for understanding the molecule's reactivity. mdpi.com For instance, the electrophilicity index measures the energy stabilization when the system acquires additional electronic charge from the environment. Analysis of Mulliken charges can also reveal the partial charges on each atom, highlighting electrophilic and nucleophilic sites within the molecule. researchgate.net

Table 1: Hypothetical Global Reactivity Descriptors for this compound (Note: These values are illustrative and represent the type of data generated from quantum chemical calculations.)

| Parameter | Symbol | Value (Illustrative) | Description |

| HOMO Energy | EHOMO | -6.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | ELUMO | -1.1 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap | ΔE | 5.1 eV | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. mdpi.com |

| Chemical Hardness | η | 2.55 eV | Measures resistance to change in electron distribution. mdpi.com |

| Chemical Softness | S | 0.39 eV-1 | The reciprocal of hardness; measures the stability and is proportional to chemical reactivity. mdpi.com |

| Electronegativity | χ | 3.65 eV | Measures the power of an atom or group of atoms to attract electrons. mdpi.com |

| Electrophilicity Index | ω | 2.61 eV | A measure of the energy lowering due to maximal electron flow between donor and acceptor. mdpi.com |

| Chemical Potential | µ | -3.65 eV | Represents the escaping tendency of an electron from an equilibrium system. mdpi.com |

Molecular Modeling and Conformational Analysis of this compound

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. Molecular modeling techniques are used to explore the potential shapes, or conformers, of this compound and determine their relative stabilities.

The central cyclobutane (B1203170) ring is not planar but adopts a puckered conformation to alleviate torsional strain. chemistrysteps.com For a substituted cyclobutane like the title compound, the substituents can occupy either axial or equatorial positions on this puckered ring. acs.org A comprehensive conformational analysis involves systematically rotating the single bonds and evaluating the energy of each resulting conformer. This process identifies low-energy, stable conformations.

Table 2: Illustrative Conformational Energy Profile of this compound (Note: Data is hypothetical, based on general principles of conformational analysis for substituted cyclobutanes.)

| Conformer | Substituent Orientation (Illustrative) | Relative Energy (kcal/mol) | Population at 298 K (%) | Key Feature |

| A | -OH (equatorial), -NH2 (axial) | 0.00 | 75% | Most stable conformer, minimizes steric clashes. |

| B | -OH (axial), -NH2 (equatorial) | 0.85 | 20% | Slightly higher energy due to axial substituent. |

| C | -OH (axial), -NH2 (axial) | 2.50 | 4% | High energy due to 1,3-diaxial interactions. |

| D | Puckered Ring Inversion | 1.90 | 1% | Transition state for ring inversion. acs.org |

Molecular Dynamics Simulations for Intermolecular Interactions Involving this compound in Complex Systems

Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time, making them ideal for studying how a molecule interacts with its environment, such as a solvent or a biological membrane. researchgate.net An MD simulation calculates the forces between atoms and uses them to predict the motions of the atoms in the system, offering insights into intermolecular interactions. dtic.mil

For this compound, MD simulations in an aqueous environment can reveal the nature of its solvation shell. The amino (-NH₂) and hydroxyl (-OH) groups are capable of forming hydrogen bonds with water molecules, acting as both hydrogen bond donors and acceptors. nih.gov Simulations can quantify the number and lifetime of these hydrogen bonds, providing a detailed picture of how the molecule is stabilized in water. nih.gov Similarly, the 3-methoxyphenyl (B12655295) group would primarily engage in weaker van der Waals interactions with the solvent. ugm.ac.id Understanding these interactions is crucial for predicting the molecule's solubility and its behavior in biological systems.

Table 3: Potential Intermolecular Interactions of this compound in an Aqueous Environment (Note: This table illustrates the types of interactions that MD simulations can characterize.)

| Interacting Group on Compound | Interaction Type | Potential Partner in Solvent (Water) | Typical Distance (Å) | Significance |

| Amino Group (-NH2) | Hydrogen Bond (Donor) | Oxygen of H2O | 1.8 - 2.2 | Contributes significantly to solubility and molecular recognition. |

| Amino Group (-NH2) | Hydrogen Bond (Acceptor) | Hydrogen of H2O | 1.9 - 2.3 | Enhances interaction with polar environments. |

| Hydroxyl Group (-OH) | Hydrogen Bond (Donor) | Oxygen of H2O | 1.7 - 2.1 | A primary driver of aqueous solubility. nih.gov |

| Hydroxyl Group (-OH) | Hydrogen Bond (Acceptor) | Hydrogen of H2O | 1.8 - 2.2 | Stabilizes the molecule in polar solvents. |

| Methoxyphenyl Group | van der Waals / Hydrophobic | Nonpolar regions of other molecules | 3.5 - 5.0 | Influences membrane permeability and binding to hydrophobic pockets. |

In Silico Prediction of Molecular Interactions and Binding Affinities of this compound with Hypothetical Targets

In silico techniques, particularly molecular docking, are widely used in drug discovery to predict how a small molecule (ligand) might bind to a macromolecular target, such as a protein or enzyme. nih.gov This method computationally places the ligand into the active site of a target protein and evaluates the binding affinity using a scoring function, which estimates the free energy of binding. semanticscholar.org

To investigate the potential biological activity of this compound, it could be docked against various hypothetical protein targets. The docking process would identify the most likely binding pose and calculate a binding affinity score, typically in kcal/mol, where a more negative value indicates a stronger interaction. nih.gov The analysis also reveals the specific intermolecular interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and salt bridges. mdpi.commdpi.com For example, the amino and hydroxyl groups of the compound could form crucial hydrogen bonds with polar amino acid residues (e.g., Asp, Ser, Tyr) in the active site, while the methoxyphenyl ring could fit into a hydrophobic pocket. mdpi.com

Table 4: Hypothetical Molecular Docking Results for this compound with a Target Protein (Note: This table is a fictional representation of typical docking simulation output.)

| Hypothetical Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Protein Kinase X | -8.2 | Asp145 | Hydrogen Bond with -NH2 group |

| Tyr82 | Hydrogen Bond with -OH group | ||

| Val30, Leu133 | Hydrophobic interaction with phenyl ring | ||

| Met80 | Hydrophobic interaction with methoxy (B1213986) group | ||

| G-Protein Coupled Receptor Y | -7.5 | Ser192 | Hydrogen Bond with -OH group |

| Phe264, Trp250 | π-π Stacking with phenyl ring | ||

| Asn190 | Hydrogen Bond with -NH2 group |

Reaction Mechanism Elucidation for Synthetic Transformations of this compound using Computational Approaches

Computational chemistry is a valuable tool for understanding the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, researchers can map out the entire energy profile of a reaction pathway. rsc.org This approach can be used to elucidate the synthetic transformations involved in the creation of this compound or its subsequent reactions.

For a given synthetic step, computational methods can compare the feasibility of different proposed mechanisms by calculating the activation energy (the energy barrier of the transition state) for each pathway. rsc.org The pathway with the lowest activation energy is generally the most likely to occur. researchgate.net For example, in a reaction involving the formation of the cyclobutane ring, calculations could determine whether the reaction proceeds via a concerted or a stepwise mechanism. This knowledge can help chemists optimize reaction conditions to favor the desired product and minimize the formation of byproducts. researchgate.net These theoretical investigations provide a molecular-level understanding that is often difficult to obtain through experimental means alone.

Table 5: Illustrative Calculated Energy Barriers for a Hypothetical Synthetic Step (Note: This table demonstrates how computational data can be used to compare different reaction pathways.)

| Proposed Reaction Pathway | Rate-Determining Step | Calculated Activation Energy (kcal/mol) | Conclusion |

| Pathway A (Concerted) | [2+2] Cycloaddition | 28.5 | High energy barrier suggests this pathway is less likely under standard conditions. |

| Pathway B (Stepwise - Cationic) | Formation of carbocation intermediate | 19.2 | Lower energy barrier indicates this is a more favorable pathway than Pathway A. |

| Pathway C (Stepwise - Radical) | Formation of radical intermediate | 25.1 | Higher energy barrier than Pathway B, suggesting it is less competitive. |

Mechanistic Investigations and Biological Target Exploration of 3 Amino 3 3 Methoxyphenyl Cyclobutan 1 Ol

Chemical Biology Approaches for Investigating Mechanisms of Action of 3-Amino-3-(3-methoxyphenyl)cyclobutan-1-ol

Detailed, publicly available scientific literature specifically investigating the mechanisms of action of this compound is not available at this time. General chemical biology approaches are instrumental in elucidating the mechanisms of action for novel small molecules. These strategies often involve the synthesis of chemical probes derived from the parent compound. Such probes might incorporate reporter tags like fluorophores or biotin, or photo-affinity labels to enable visualization and identification of molecular interactions within a cellular context.

Another common approach is the use of competitive profiling, where the compound of interest is screened against a panel of known targets to identify potential binding partners. This can provide initial hypotheses about its mechanism of action. Furthermore, cell-based assays that monitor specific signaling pathways or cellular processes can offer insights into the functional effects of a compound, thereby narrowing down the possibilities for its molecular mechanism. Without specific studies on this compound, any discussion of its mechanism remains speculative and would be based on the broader principles of chemical biology.

Identification of Biological Targets for this compound

Specific biological targets for this compound have not been identified in the public domain. The process of target identification for a novel compound is a critical step in drug discovery and typically employs a variety of methodologies.

Phenotypic Screening Strategies Leading to Target Deconvolution for this compound

There is no publicly available information on phenotypic screening campaigns that have led to the target deconvolution for this compound. Phenotypic screening is a powerful, unbiased approach where compounds are tested for their ability to produce a desired change in a cellular or organismal model of a disease, without prior knowledge of the drug's target.

Once a "hit" compound is identified through phenotypic screening, the subsequent and often challenging step is target deconvolution, which aims to identify the specific molecular target responsible for the observed phenotype. This can involve a range of techniques, including affinity chromatography using a derivatized version of the compound to pull down its binding partners from cell lysates, or genetic approaches such as CRISPR/Cas9 or RNAi screens to identify genes that either enhance or suppress the compound's effect.

A hypothetical phenotypic screen for a compound like this compound might involve assays for cell viability in cancer cell lines, neurite outgrowth in neuronal cells, or modulation of inflammatory responses in immune cells, depending on the therapeutic area of interest.

Proteomic and Functional Omics Approaches for Target Engagement of this compound

Specific proteomic and functional omics data for this compound are not available in the public scientific literature. These approaches are crucial for understanding how a small molecule interacts with the proteome and for identifying its direct and indirect targets.

Chemical proteomics methods, such as affinity-based protein profiling (AfBPP) or thermal proteome profiling (TPP), are powerful tools for identifying direct targets of a compound. In AfBPP, a chemical probe derived from the compound is used to enrich for binding proteins, which are then identified by mass spectrometry. TPP measures changes in protein thermal stability upon compound binding, providing an indirect but powerful method for assessing target engagement in a cellular context.

Functional omics approaches, including transcriptomics (RNA-seq) and metabolomics, can provide a global view of the cellular response to a compound. By analyzing changes in gene expression or metabolite levels, researchers can infer the pathways and processes that are modulated by the compound, which can, in turn, provide clues to its molecular target and mechanism of action.

Validation of Identified Biological Targets Modulated by this compound

As no biological targets have been publicly identified for this compound, there is no information available regarding their validation. The validation of a potential drug target is a rigorous process that aims to confirm that modulating the target will have the desired therapeutic effect.

Biochemical and Cellular Assay Development for Target Validation

There are no reports of biochemical or cellular assays developed specifically for the target validation of this compound. Once a putative target is identified, the first step in validation is often to develop biochemical assays to confirm direct binding and functional modulation. This could involve techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity and kinetics. Enzymatic assays would be developed if the target is an enzyme to determine if the compound acts as an inhibitor or activator.

Following biochemical validation, cellular assays are crucial to confirm that the compound engages the target in a cellular environment and elicits a functional response. This could involve reporter gene assays, second messenger assays, or assays that measure a downstream cellular event known to be regulated by the target.

Genetic Manipulation and Functional Genomics Approaches for Target Validation

There is no information on the use of genetic manipulation or functional genomics to validate targets of this compound. These approaches provide strong evidence for target validation by directly linking the target to the observed phenotype.

Techniques such as CRISPR/Cas9-mediated gene knockout or knockdown using RNA interference (RNAi) can be used to mimic the effect of a target-inhibiting drug. If the genetic perturbation phenocopies the effect of the compound, it provides strong evidence that the compound's activity is mediated through that target. Conversely, overexpressing the target protein could potentially lead to resistance to the compound. Furthermore, introducing mutations into the target that are predicted to disrupt compound binding can be used to demonstrate a direct interaction in a cellular context.

Lack of Scientific Data on the Molecular Pathways of this compound

A thorough search of available scientific literature and databases has revealed a significant gap in the understanding of the molecular mechanisms of action for the chemical compound this compound. Currently, there is no published research detailing the specific molecular pathways affected by this compound, nor are there studies elucidating its biological targets.

The investigation into the mechanistic underpinnings of a compound is a critical step in drug discovery and development. This process typically involves a series of in vitro and in vivo studies to identify protein binding partners, modulation of enzymatic activity, and effects on cellular signaling cascades. Techniques such as affinity chromatography, proteomics, and various cellular and molecular assays are employed to map the compound's interaction with biological systems.

For this compound, this crucial body of research is not yet available in the public domain. Consequently, it is not possible to provide a detailed account of its molecular pathways, create data tables of its biological activity, or elaborate on its specific research findings as requested. The scientific community has not yet characterized the biological activity profile of this particular chemical entity.

Further research would be required to ascertain the biological effects and potential therapeutic applications of this compound. Such studies would need to be initiated to generate the foundational data necessary to understand how this compound interacts with cells and biological systems on a molecular level.

Structure Activity Relationship Sar Studies of 3 Amino 3 3 Methoxyphenyl Cyclobutan 1 Ol and Its Analogues

Design and Synthesis of Structurally Related Analogues of 3-Amino-3-(3-methoxyphenyl)cyclobutan-1-ol for SAR Probing

The systematic design and synthesis of analogues are central to SAR studies. For this compound, this process involves the targeted modification of its core components: the 3-methoxyphenyl (B12655295) ring, the tertiary amino group, the cyclobutanol (B46151) core, and the hydroxyl group. The goal is to probe the influence of steric, electronic, and lipophilic properties on the molecule's interaction with its biological target.

Design Strategy: Analogues are typically designed by making discrete modifications to the parent structure. Key strategies include:

Aromatic Ring Substitution: Modifying the substitution pattern on the phenyl ring can significantly alter electronic properties and lipophilicity. mdpi.com Analogues with substituents at the ortho-, meta-, and para-positions are synthesized to explore the optimal placement of various functional groups.

Amino Group Modification: The primary amino group can be modified through alkylation or acylation to investigate the role of its basicity and hydrogen-bonding capacity.

Cycloalkane Core Alteration: The cyclobutane (B1203170) ring's conformational constraints are a key feature. Exploring other small cycloalkane rings (e.g., cyclopentane (B165970), cyclohexane) or stereoisomers of the existing scaffold helps to determine the optimal geometry for activity.

Hydroxyl Group Modification: The hydroxyl group can be esterified, etherified, or replaced to assess its importance as a hydrogen bond donor or acceptor.

Synthesis: The synthesis of these analogues leverages modern synthetic organic chemistry techniques. The construction of the substituted cyclobutane core is a critical step. Methods such as the formal [3+1]-cycloaddition using 1,1-diborylalkanes and substituted epihalohydrins provide a versatile route to 3-borylated cyclobutanols. rsc.org These borylated intermediates serve as valuable synthetic handles for further functionalization, allowing for the introduction of diverse substituents onto the cyclobutane ring with high levels of stereocontrol. rsc.org Subsequent standard chemical transformations can be used to install or modify the aryl, amino, and hydroxyl moieties to generate a library of desired analogues for biological evaluation.

| Modification Site | Type of Modification | Example Functional Groups | Rationale for Probing |

|---|---|---|---|

| 3-Methoxyphenyl Ring | Positional Isomers | 2-methoxyphenyl, 4-methoxyphenyl | Investigate impact of substituent position. |

| 3-Methoxyphenyl Ring | Electronic Variation | -Cl, -F, -CF3, -CH3, -OH | Probe effects of electron-donating/withdrawing groups. mdpi.com |

| Amino Group | Alkylation/Acylation | -NHCH3, -N(CH3)2, -NHC(O)CH3 | Assess role of basicity and H-bonding. |

| Cyclobutane Core | Ring Size/Stereochemistry | cis/trans isomers, cyclopentyl, cyclohexyl | Determine optimal ring conformation and size. nih.gov |

| Hydroxyl Group | Esterification/Etherification | -OC(O)CH3, -OCH3 | Evaluate importance as H-bond donor/acceptor. |

Qualitative and Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Once a series of analogues is synthesized and their biological activities are determined, Quantitative Structure-Activity Relationship (QSAR) modeling can be employed. QSAR studies aim to establish a mathematical correlation between the physicochemical properties of the compounds and their biological activities. nih.gov

This modeling involves calculating a set of molecular descriptors for each analogue, which quantify various aspects of its structure, such as:

Electronic Descriptors: (e.g., Hammett constants, partial atomic charges) describing the electronic environment of the molecule.

Steric Descriptors: (e.g., molar refractivity, van der Waals volume) describing the size and shape of the molecule.

Hydrophobic Descriptors: (e.g., LogP) describing the molecule's lipophilicity.

Topological Descriptors: Describing molecular connectivity and branching.

Using statistical methods like multiple linear regression or machine learning algorithms such as artificial neural networks, a QSAR model is built to relate these descriptors to the observed biological activity (e.g., pIC50). nih.gov A robust QSAR model can then be used to predict the activity of novel, yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts towards more promising candidates. mdpi.com

SAR analysis can be broadly categorized into ligand-based and structure-based approaches, depending on the availability of structural information for the biological target. dovepress.comnih.gov

Ligand-Based SAR Analysis: This approach is utilized when the three-dimensional structure of the target protein is unknown. It relies on analyzing a collection of molecules known to be active at the target. By superimposing these active ligands, common chemical features and spatial arrangements that are critical for activity can be identified. nih.gov This information helps in understanding the general shape, size, and electrostatic requirements of the binding site.

Structure-Based SAR Analysis: When the 3D structure of the biological target is available (e.g., through X-ray crystallography or NMR), a structure-based approach can be implemented. nih.gov This involves docking the synthesized analogues of this compound into the active site of the target. This computational technique allows for the visualization of key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that govern binding affinity. Structure-based design provides a highly rational method for optimizing lead compounds by suggesting specific structural modifications to enhance these favorable interactions.

Pharmacophore Development and Optimization Derived from the Core Structure of this compound

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. nih.gov For the this compound series, a pharmacophore model can be developed based on the structures of the most active analogues.

The development process typically involves aligning the active compounds and identifying common chemical features. nih.gov For this particular scaffold, the key pharmacophoric features would likely include:

An aromatic/hydrophobic feature corresponding to the methoxyphenyl ring.

A hydrogen bond acceptor/donor feature from the hydroxyl group.

A positive ionizable/cationic feature representing the protonated amino group.

The relative spatial arrangement of these features in 3D space.

Once developed, this pharmacophore model serves as a 3D query for virtual screening of large chemical databases to identify novel, structurally diverse compounds that possess the same essential features. nih.gov These "hits" can then be acquired or synthesized for biological testing. The pharmacophore model can also be refined and optimized as new active analogues are discovered, improving its predictive power.

| Pharmacophoric Feature | Corresponding Molecular Moiety | Potential Interaction |

|---|---|---|

| Aromatic/Hydrophobic | 3-methoxyphenyl ring | π-π stacking, hydrophobic interactions |

| Hydrogen Bond Acceptor | Oxygen of the hydroxyl group | Hydrogen bonding with a donor group on the target |

| Hydrogen Bond Donor | Hydrogen of the hydroxyl group | Hydrogen bonding with an acceptor group on the target |

| Positive Ionizable (Cationic) | Amino group (protonated) | Ionic interaction, hydrogen bonding |

Exploration of Chemical Space and Scaffold Hopping Based on this compound

While optimization of substituents on a given scaffold is a powerful strategy, exploring entirely new core structures, or "scaffolds," can lead to the discovery of novel chemical series with distinct properties. researchgate.net Scaffold hopping is a medicinal chemistry strategy that aims to identify bioisosteric replacements for a core molecular framework while preserving the essential pharmacophoric features required for biological activity. niper.gov.in

Starting from the this compound core, scaffold hopping could involve computationally or synthetically replacing the cyclobutane ring with other structural motifs. cresset-group.com The objective is to find new scaffolds that maintain the crucial 3D orientation of the key interacting groups (the amino and methoxyphenyl moieties) but possess improved properties, such as enhanced metabolic stability, better solubility, or novel intellectual property. nih.gov Computational methods are often used to search virtual libraries of chemical fragments and scaffolds to identify potential replacements that are geometrically and electronically compatible with the original pharmacophore. nih.gov This exploration of new chemical space is crucial for overcoming potential liabilities of an initial lead series and for the discovery of next-generation compounds. niper.gov.in

Future Directions and Research Opportunities

Emerging Synthetic Strategies for Novel Cyclobutane-Based Chemical Probes

The synthesis of complex molecules containing strained cyclobutane (B1203170) rings presents a significant challenge in organic chemistry. rsc.org However, recent advancements in synthetic methodologies are paving the way for the creation of novel cyclobutane-based chemical probes inspired by the structure of 3-Amino-3-(3-methoxyphenyl)cyclobutan-1-ol. While [2+2] cycloaddition has been a traditional method, it is often not suitable for creating intricately substituted cyclobutane moieties found in complex natural products. researchgate.net

To overcome these limitations, chemists are exploring innovative strategies that bypass direct cycloaddition, allowing for more precise and efficient assembly of the cyclobutane core. researchgate.net These emerging techniques include:

C–H Functionalization: This approach allows for the direct modification of carbon-hydrogen bonds, offering a more streamlined route to complex cyclobutane derivatives. baranlab.org

Ring Contraction/Expansion: Methods involving the contraction of larger rings (e.g., pyrrolidines) or the expansion of smaller ones can provide access to unique cyclobutane structures. researchgate.net

Photocatalysis: The use of light-mediated reactions, such as energy transfer photocatalysis, has emerged as a powerful tool for constructing complex organic scaffolds, including cyclobutane-fused chromanones, through [2+2]-cycloaddition reactions under mild conditions. rsc.org

Asymmetric Hydroboration: For creating chiral fluorinated cyclobutane derivatives, rhodium-catalyzed asymmetric hydroboration of gem-difluorinated cyclobutenes has shown excellent regio- and enantioselectivity. bohrium.combohrium.com

These advanced synthetic methods will facilitate the generation of a diverse library of aminocyclobutanol analogs. This will enable a more thorough investigation of structure-activity relationships (SAR) and the development of highly selective chemical probes to study various biological pathways.

Integration of Artificial Intelligence and Machine Learning in the Study of this compound

Key applications of AI and ML in this context include:

Predictive Modeling: Machine learning algorithms can be trained on existing data to predict the physicochemical properties, biological activities, pharmacokinetic profiles (absorption, distribution, metabolism, and excretion - ADME), and potential toxicity of novel aminocyclobutanol derivatives. nih.govresearchgate.netidrblab.org This predictive capability allows researchers to prioritize the synthesis of compounds with the most promising characteristics, saving time and resources. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. researchgate.net By providing the model with the aminocyclobutanol scaffold as a starting point and defining specific target properties, novel drug candidates can be generated in silico.

Synthesis Planning: AI-powered retrosynthesis tools can propose viable synthetic routes for complex target molecules. nih.gov This can assist chemists in designing more efficient and cost-effective methods for producing new analogs of this compound.

High-Throughput Screening Analysis: AI can analyze the vast datasets generated from high-throughput screening assays to identify hit compounds and discern subtle structure-activity relationships that might be missed by human researchers. proventainternational.com

The integration of these computational approaches will undoubtedly streamline the discovery and optimization of new drug candidates based on the this compound scaffold.

Development of Advanced In Vitro Models for Mechanistic Studies

To gain a deeper understanding of the mechanism of action of this compound, researchers are moving beyond traditional two-dimensional (2D) cell cultures towards more physiologically relevant three-dimensional (3D) models. nih.gov These advanced in vitro systems better mimic the complexity of human tissues and organs, providing more accurate predictions of a compound's effects in vivo. nih.govtechnologynetworks.com

Promising advanced models for these studies include:

Patient-Derived Organoids (PDOs): These are 3D cell cultures grown from a patient's own tissue, which can recapitulate the key features of the original tumor, including its multicellular nature and genetic diversity. nih.gov PDOs offer a platform for personalized drug screening and for studying how a compound like this compound affects different cancer subtypes. theoncologypharmacist.comnih.govsemanticscholar.org

Patient-Derived Xenografts (PDXs): In this model, tumor tissue from a patient is implanted into an immunodeficient mouse. nih.govsemanticscholar.org PDX models preserve the histological and molecular characteristics of the primary tumor and can be used to evaluate the in vivo efficacy of drug candidates. nih.govresearchgate.net

Organ-on-a-Chip Technology: These microfluidic devices contain living cells in a microenvironment that simulates the architecture and function of human organs. nih.govmdpi.com They can be used to study the effects of a compound on specific organs and to investigate drug metabolism and potential toxicity in a controlled setting. nih.gov

The use of these sophisticated models will provide crucial insights into the molecular targets and signaling pathways modulated by this compound, facilitating its translation into clinical applications.

Broader Implications for the Discovery of Novel Chemical Probes and Modulators of Biological Systems Based on the Aminocyclobutanol Scaffold

The aminocyclobutanol scaffold, as exemplified by this compound, holds significant promise as a "privileged scaffold" in drug discovery. researchgate.netmdpi.com A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a valuable starting point for the development of new therapeutic agents. nih.gov

The unique three-dimensional structure of the cyclobutane ring provides a rigid and conformationally constrained backbone. nih.govresearchgate.net This rigidity can lead to improved binding affinity and selectivity for target proteins. The presence of the amino and hydroxyl groups on the cyclobutane ring of this compound offers opportunities for diverse chemical modifications, allowing for the fine-tuning of a compound's biological activity and pharmacokinetic properties.

Future research focused on exploring the chemical space around the aminocyclobutanol scaffold could lead to the discovery of novel chemical probes for studying a wide range of biological processes. Furthermore, this scaffold could serve as a template for the design of new modulators of challenging drug targets, such as protein-protein interactions. The continued investigation of cyclobutane-containing molecules is expected to yield a new generation of bioactive compounds with diverse therapeutic applications. plu.mx

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.